4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol
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Overview
Description
4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol is an organic compound with a complex structure that includes phenolic and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol typically involves several steps. One common method starts with the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable alkene under acidic or basic conditions to form the desired product. The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential use in treating various diseases due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other chemical products.
Mechanism of Action
The mechanism by which 4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol exerts its effects involves interactions with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which contribute to its antioxidant activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxybenzaldehyde: A simpler compound with similar functional groups but lacking the extended alkene chain.
3-(4-hydroxy-3-methoxyphenyl)propionic acid: Another related compound with a shorter carbon chain and different functional groups.
Uniqueness
4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol is unique due to its extended alkene chain and the presence of both phenolic and methoxy groups.
Properties
CAS No. |
78765-33-0 |
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Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O4/c1-5-15(13-7-9-17(21)19(11-13)23-3)16(6-2)14-8-10-18(22)20(12-14)24-4/h7-12,21-22H,5-6H2,1-4H3/b16-15+ |
InChI Key |
DVTVITIMRFQRLI-FOCLMDBBSA-N |
SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC(=C(C=C1)O)OC)/C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC |
Synonyms |
3,4-bis(3'-methoxy-4'-hydroxyphenyl)-3-hexene 3,4-bis(3'-methoxy-4'-hydroxyphenyl)-trans-3-hexene 3,4-BMHH |
Origin of Product |
United States |
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